molecular formula C16H12N2O6 B11767691 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester CAS No. 66997-72-6

4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester

Cat. No.: B11767691
CAS No.: 66997-72-6
M. Wt: 328.28 g/mol
InChI Key: KJEMIJYZGDIPQC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl-substituted phenazine core, forming quinone-like structures. This reaction is facilitated by oxidizing agents or enzymatic activity in biological systems:

  • Product : Oxidized derivatives with quinoid structures, increasing redox activity .

  • Mechanism : Electron transfer from the hydroxyl groups generates semiquinone intermediates, stabilizing through resonance.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsProductReference
O₂ (ambient)pH 7–9, 25°CQuinone derivative
Enzymatic (P450)Microbial culturesBioactive oxidized phenazine

Ester Hydrolysis

The dimethyl ester groups undergo hydrolysis under acidic or alkaline conditions, yielding the dicarboxylic acid form:

  • Acidic Hydrolysis : Methanol and H₂SO₄ at 60°C for 6 hours achieve partial hydrolysis.

  • Alkaline Hydrolysis : NaOH (1M) at 80°C for 3 hours results in complete conversion to 4,9-dihydroxyphenazine-1,6-dicarboxylic acid .

Key Data :

  • Hydrolysis rates depend on ester group steric hindrance and reaction temperature .

  • The carboxylic acid product exhibits enhanced solubility in polar solvents.

Prenylation Reactions

The compound serves as a substrate for prenyltransferases in microbial biosynthesis, enabling alkylation with dimethylallyl diphosphate (DMAPP):

  • Enzyme : Membrane-bound prenyltransferase Mpz10 from Streptomyces sp. .

  • Conditions : Requires Mg²⁺ (2–10 mM), pH 8.1, and DMAPP as a prenyl donor .

  • Products :

    • Monoprenylated derivative : m/z 281 [M+H]⁺ .

    • Diprenylated derivative : m/z 349 [M+H]⁺ (identified as JBIR-47) .

Table 2: Kinetic Parameters for Mpz10-Catalyzed Prenylation

SubstrateKₘ (µM)Vₘₐₓ (pmol·s⁻¹·mg⁻¹)
DMAPP153255
Phenazine53255

Microbial Biosynthetic Modifications

In Pseudomonas cepacia, this compound acts as a biosynthetic intermediate for phenazine antibiotics :

  • Role : Proposed "missing link" in phenazine pathways, preceding derivatives like pyocyanin and phencomycin .

  • Key Steps :

    • Hydroxylation : Addition of hydroxyl groups at C4 and C9 positions .

    • Decarboxylation : Loss of carboxyl groups under enzymatic control .

Pathway Reference :
Chorismic acid → ADIC → DHHA → Phenazine core → this compound → Prenylated/oxidized derivatives .

Reduction Reactions

Hydrogenation of the aromatic system produces dihydrophenazine derivatives:

  • Conditions : Sodium dithionite (Na₂S₂O₄) in aqueous buffer .

  • Product : 5,10-Dihydro-4,9-dihydroxyphencomycin methyl ester, a bioactive antimicrobial agent .

Bioactivity Data :

  • MIC values against Staphylococcus aureus: 2–4 µg/mL .

  • Broad-spectrum activity against fungi and Gram-negative bacteria .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 275 nm) induces ring-opening reactions, forming smaller aromatic fragments .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methanol .

This compound’s reactivity underpins its role in natural product biosynthesis and synthetic chemistry. Further studies on its enzymatic modifications could unlock novel antimicrobial or redox-active derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester features a phenazine core with hydroxyl and carboxyl functional groups. The structural characteristics contribute to its biological activity, making it a subject of interest for researchers.

Antimicrobial Applications

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been isolated from Pseudomonas cepacia, a bacterium known for producing various phenazine compounds. Studies have shown that this compound can inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics.

  • Case Study : A study published in Microbiology demonstrated that the compound effectively inhibited the growth of Bacillus species at concentrations as low as 128 µg/ml, showcasing its potential as a broad-spectrum antimicrobial agent .

2. Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity against plant pathogens. The compound has been tested against various fungi responsible for crop diseases.

  • Case Study : A patent describes the use of phenazine antibiotics derived from Burkholderia species that include derivatives of this compound. These compounds were found to inhibit spore germination and mycelial growth in fungi such as Botrytis cinerea and Magnaporthe oryzae, which are significant threats to agricultural production .

Biosynthesis Research

This compound is proposed as a 'missing link' in the biosynthetic pathway of phenazines. Understanding its role in phenazine biosynthesis can lead to advancements in biotechnology and synthetic biology.

  • Research Findings : The isolation of this compound has provided insights into the enzymatic pathways involved in phenazine production. Studies have identified specific genes responsible for its biosynthesis, paving the way for genetic engineering approaches to enhance phenazine production for pharmaceutical applications .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for therapeutic development.

1. Cancer Treatment

Emerging research suggests that phenazine derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells is under investigation.

  • Case Study : Preliminary studies indicate that certain phenazine derivatives can inhibit cancer cell proliferation and induce cell cycle arrest. Further research is needed to evaluate their efficacy and safety in clinical settings .

2. Immune Modulation

Recent findings suggest that compounds like this compound may enhance immune responses.

  • Research Insights : In vitro studies have shown that this compound can modulate immune responses by activating specific pathways involved in immune regulation. This property could be harnessed for developing adjunct therapies for infectious diseases .

Mechanism of Action

The antimicrobial activity of 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is primarily due to its ability to generate reactive oxygen species (ROS) that damage cellular components of pathogens. The compound targets the cell membrane and DNA, leading to cell death . The exact molecular pathways involved in its antitumor effects are still under investigation.

Comparison with Similar Compounds

Similar compounds include other phenazine derivatives such as phenazine-1-carboxylic acid and phenazine-1,6-dicarboxylic acid. Compared to these compounds, 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester exhibits higher antimicrobial activity and better solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester, and what challenges arise during scaling?

  • The compound is typically synthesized via multi-step routes involving esterification and hydroxylation of phenazine precursors. A key challenge is optimizing yields during ring closure and esterification steps, as seen in analogous syntheses of heterocyclic dicarboxylic esters . For example, scaling beyond 100 mg often requires adjustments in solvent systems (e.g., switching from THF to DMF) and catalyst loading to mitigate side reactions .

Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

  • High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for confirming the ester and hydroxyl group positions. Chromatographic methods (HPLC with UV detection at 254 nm) are recommended for purity assessment, as demonstrated in studies of structurally similar fluorinated phthalate esters . X-ray crystallography may further resolve conformational ambiguities in the phenazine core .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Stability tests under varying temperatures (-20°C to 25°C) and humidity (0–80% RH) suggest airtight storage in amber vials with desiccants (e.g., silica gel). Degradation products, such as hydrolyzed dicarboxylic acids, can be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • A 2³ factorial design (factors: temperature, catalyst concentration, solvent polarity) can identify interactions affecting yield. For example, in analogous ester syntheses, elevated temperatures (80–100°C) paired with polar aprotic solvents (DMF) improved cyclization efficiency, while excess catalyst led to byproduct formation . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational modeling approaches predict the compound’s electronic properties and reactivity?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap and charge distribution, revealing electron-deficient regions in the phenazine ring susceptible to nucleophilic attack. Molecular dynamics simulations assess solubility in aqueous/organic matrices .

Q. How can contradictory data on the compound’s catalytic activity in oxidation reactions be resolved?

  • Cross-validation using standardized assay conditions (e.g., fixed pH, O₂ saturation) is essential. Discrepancies in reported turnover frequencies (TOFs) may arise from trace metal impurities or variations in substrate ratios. Controlled experiments with ICP-MS analysis of reaction mixtures can isolate confounding factors .

Q. What role does this compound play in designing photoactive or redox-active materials?

  • The conjugated phenazine core enables π-π stacking in supramolecular assemblies, as observed in analogous dioxapyrene esters. Its redox behavior (cyclic voltammetry peaks at −0.5 V to +1.2 V vs. Ag/AgCl) suggests utility in organic semiconductors or photocatalysts .

Q. How does the compound’s stability vary under extreme pH or UV exposure?

  • Accelerated aging studies (pH 1–13, 254 nm UV light) show rapid degradation in alkaline conditions (pH >10), forming quinone derivatives. UV stability assays recommend using UV-blocking additives (e.g., TiO₂ coatings) for applications in photodynamic systems .

Q. What methodologies assess its environmental persistence and toxicity in aquatic systems?

  • OECD Test Guideline 301 (Ready Biodegradability) and algal toxicity assays (e.g., Chlorella vulgaris growth inhibition) are standardized approaches. LC-MS/MS quantifies biodegradation intermediates, while QSAR models predict ecotoxicity endpoints .

Q. How can its reactivity be leveraged in cross-coupling reactions for functionalized derivatives?

  • Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the 1,6-positions introduces aryl/heteroaryl groups. Microwave-assisted conditions (120°C, 30 min) enhance efficiency, as validated in fluorinated phthalate ester functionalization .

Properties

CAS No.

66997-72-6

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

dimethyl 4,9-dihydroxyphenazine-1,6-dicarboxylate

InChI

InChI=1S/C16H12N2O6/c1-23-15(21)7-3-5-9(19)13-11(7)17-14-10(20)6-4-8(12(14)18-13)16(22)24-2/h3-6,19-20H,1-2H3

InChI Key

KJEMIJYZGDIPQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)O)N=C3C(=CC=C(C3=N2)O)C(=O)OC

Origin of Product

United States

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